molecular formula C23H31BO3 B8248168 2-(4-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8248168
M. Wt: 366.3 g/mol
InChI Key: YYHGTKKQWGEAHH-UHFFFAOYSA-N
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Description

2-(4-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a boronate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-isopropyl-5-methylphenol with appropriate boronic acid derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity. For instance, the phenol derivative can be reacted with boronic acid in the presence of a palladium catalyst and a base like potassium carbonate in a solvent such as toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phenolic derivatives.

    Reduction: Reduction reactions can convert the boronate ester to boronic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(4-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(4-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves interactions with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. These interactions can modulate the activity of enzymes and other proteins, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Isopropyl-5-methylphenol: A simpler phenolic compound with similar structural features.

    4-Phenyl-4H-1,2,4-triazole-3-thiol: Another compound with a boronate ester group, used in different applications.

    2-(Allyloxy)-1-isopropyl-4-methylbenzene: A derivative with similar functional groups but different reactivity.

Uniqueness

2-(4-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a boronate ester with an isopropyl-methylphenoxy moiety, providing distinct reactivity and applications in synthesis and material science .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-[(5-methyl-2-propan-2-ylphenoxy)methyl]phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31BO3/c1-16(2)20-13-8-17(3)14-21(20)25-15-18-9-11-19(12-10-18)24-26-22(4,5)23(6,7)27-24/h8-14,16H,15H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHGTKKQWGEAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=C(C=CC(=C3)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31BO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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